molecular formula C8H7N3O6 B079346 2-Ethyl-1,3,5-trinitrobenzene CAS No. 13985-60-9

2-Ethyl-1,3,5-trinitrobenzene

Cat. No. B079346
CAS RN: 13985-60-9
M. Wt: 241.16 g/mol
InChI Key: VDKWJWFQFPWXFC-UHFFFAOYSA-N
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Description

2-Ethyl-1,3,5-trinitrobenzene, commonly known as ETNB, is a highly explosive organic compound that has been widely used in various scientific research applications, including as a high-energy explosive, a sensitizer for explosives, and a fluorescent probe for protein studies. Due to its unique properties, ETNB has been extensively studied in the field of chemistry, biochemistry, and biophysics.

Mechanism of Action

The mechanism of action of ETNB is not fully understood. It is believed that ETNB acts as a sensitizer for explosives by increasing their sensitivity to shock and friction. It has also been shown to bind to proteins and induce conformational changes. The exact mechanism of this interaction is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of ETNB are not well documented. However, it is known to be highly toxic and can cause severe health effects if ingested or inhaled. ETNB has been shown to cause liver damage and neurological effects in animals. It is also a potential carcinogen.

Advantages and Limitations for Lab Experiments

ETNB has several advantages for use in lab experiments. It is a highly stable compound that can be stored for long periods of time without degradation. It is also relatively easy to synthesize and purify. However, the use of ETNB in lab experiments is limited due to its explosive nature and toxicity. Special precautions must be taken when handling ETNB to ensure the safety of researchers.

Future Directions

There are several future directions for research on ETNB. One area of interest is the development of new explosives and sensitizers based on the structure of ETNB. Another area of interest is the use of ETNB as a fluorescent probe for protein studies. Further investigation into the mechanism of action of ETNB and its biochemical and physiological effects is also needed. Overall, ETNB is a highly versatile compound with many potential applications in scientific research.

Synthesis Methods

The synthesis of ETNB involves the nitration of ethylbenzene with a mixture of nitric and sulfuric acids. The reaction produces a yellow crystalline solid, which is purified through recrystallization. The yield of ETNB is typically around 60-70%. The chemical structure of ETNB is shown in Figure 1.

Scientific Research Applications

ETNB has been widely used in scientific research as a high-energy explosive and a sensitizer for explosives. Its unique properties make it an ideal candidate for use in military and defense applications. ETNB has also been used as a fluorescent probe for protein studies. It has been shown to bind to proteins and emit fluorescence upon excitation with UV light. This property has been used to study protein-protein interactions and protein conformational changes.

properties

CAS RN

13985-60-9

Product Name

2-Ethyl-1,3,5-trinitrobenzene

Molecular Formula

C8H7N3O6

Molecular Weight

241.16 g/mol

IUPAC Name

2-ethyl-1,3,5-trinitrobenzene

InChI

InChI=1S/C8H7N3O6/c1-2-6-7(10(14)15)3-5(9(12)13)4-8(6)11(16)17/h3-4H,2H2,1H3

InChI Key

VDKWJWFQFPWXFC-UHFFFAOYSA-N

SMILES

CCC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Other CAS RN

13985-60-9

Origin of Product

United States

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